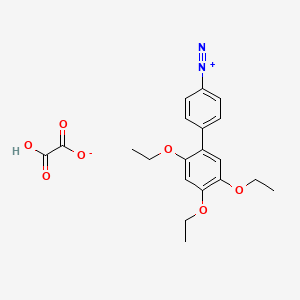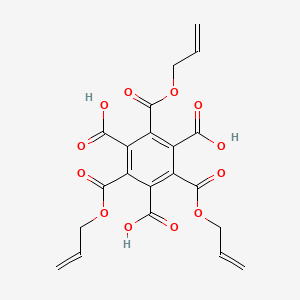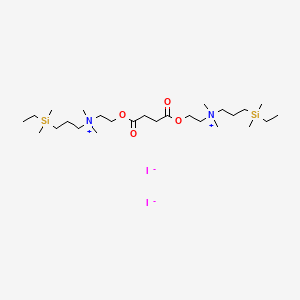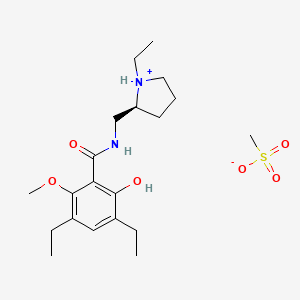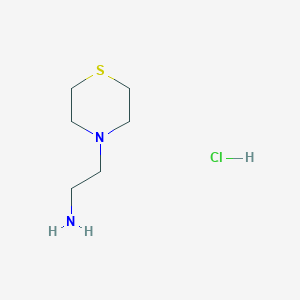
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide is a quaternary ammonium compound. It is known for its unique structure, which includes a bicyclic nonane ring system with multiple ammonium groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide typically involves the N-alkylation of 3-azabicyclo(3.3.1)nonane derivatives. One common method includes the reaction of 3-azabicyclo(3.3.1)nonane with methyl iodide under controlled conditions to form the quaternary ammonium salt . The reaction conditions, such as solvent polarity and temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale N-alkylation reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and ion transport.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium groups enable it to bind to negatively charged sites on cell membranes, affecting ion transport and membrane stability. This interaction can lead to various biological effects, including antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide include:
- 3-Azoniabicyclo(3.3.1)nonane derivatives with different alkyl groups.
- Quaternary ammonium compounds with similar bicyclic structures.
Uniqueness
What sets this compound apart is its specific combination of a bicyclic nonane ring and multiple ammonium groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
64058-12-4 |
|---|---|
Molekularformel |
C16H34I2N2 |
Molekulargewicht |
508.26 g/mol |
IUPAC-Name |
trimethyl-[4-(3-methyl-3-azoniabicyclo[3.3.1]nonan-3-yl)butyl]azanium;diiodide |
InChI |
InChI=1S/C16H34N2.2HI/c1-17(2,3)10-5-6-11-18(4)13-15-8-7-9-16(12-15)14-18;;/h15-16H,5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
VPSBSHPMUADTAT-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CC2CCCC(C2)C1)CCCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


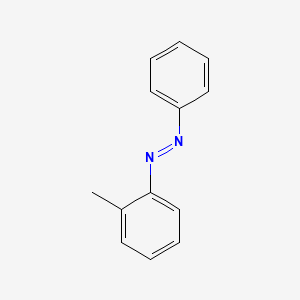

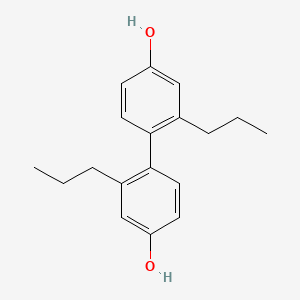
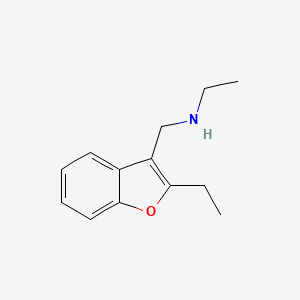
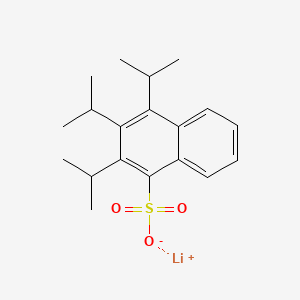
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)

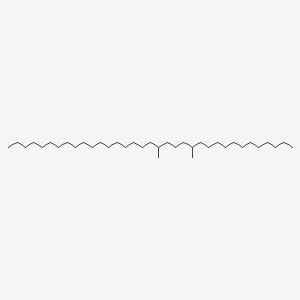
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
